3-[1-(pyridine-2-carbonyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione
Description
3-[1-(pyridine-2-carbonyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione is a heterocyclic compound featuring a 1,3-oxazolidine-2,4-dione core substituted at the 3-position with a piperidin-4-yl group. This piperidine moiety is further functionalized with a pyridine-2-carbonyl group.
Properties
IUPAC Name |
3-[1-(pyridine-2-carbonyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O4/c18-12-9-21-14(20)17(12)10-4-7-16(8-5-10)13(19)11-3-1-2-6-15-11/h1-3,6,10H,4-5,7-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNJLZINKMLKUQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)COC2=O)C(=O)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(pyridine-2-carbonyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione typically involves multiple steps, including the formation of the piperidine ring, the introduction of the pyridine carbonyl group, and the construction of the oxazolidine-2,4-dione moiety. One common synthetic route involves the following steps:
Formation of Piperidine Ring: Starting from a suitable precursor, the piperidine ring can be synthesized through cyclization reactions.
Introduction of Pyridine Carbonyl Group: The pyridine carbonyl group can be introduced via acylation reactions using pyridine-2-carbonyl chloride.
Construction of Oxazolidine-2,4-dione Moiety: The oxazolidine-2,4-dione moiety can be formed through cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[1-(pyridine-2-carbonyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the piperidine and pyridine rings, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may yield alcohols or amines.
Scientific Research Applications
3-[1-(pyridine-2-carbonyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[1-(pyridine-2-carbonyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
BI96718: 3-{1-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]piperidin-4-yl}-1,3-oxazolidine-2,4-dione
- Key Differences: Substituent: The piperidine group in BI96718 is substituted with a thiophene-based enoyl chain [(2E)-3-(thiophen-2-yl)prop-2-enoyl], whereas the target compound has a pyridine-2-carbonyl group. Functional Implications: The thiophene moiety may enhance π-π stacking interactions, whereas the pyridine group could improve hydrogen bonding or metal coordination.
Famphur: 3-anilino-5-methyl-5-(4-phenoxyphenyl)-1,3-oxazolidine-2,4-dione
- Key Differences: Oxazolidine Substitution: Famphur’s oxazolidine ring is substituted with an anilino group and a bulky 4-phenoxyphenyl group, contrasting with the target compound’s piperidine-pyridine substituent. Application: Famphur is an insecticide, while the target compound’s pyridine-piperidine system may target different biological pathways (e.g., fungal or bacterial enzymes) . Steric Effects: The bulky aromatic groups in famphur likely reduce membrane permeability compared to the more compact pyridine-piperidine system.
Vinclozolin: (RS)-3-(3,5-dichlorophenyl)-5-methyl-5-vinyl-1,3-oxazolidine-2,4-dione
- Key Differences :
- Substituents : Vinclozolin features a 3,5-dichlorophenyl group and vinyl side chain on the oxazolidine ring, while the target compound uses a piperidine-pyridine system.
- Activity : Vinclozolin is a dicarboximide fungicide inhibiting spore formation in fungi, whereas the pyridine-piperidine motif in the target compound may enable interactions with bacterial or mammalian targets .
- Molecular Weight : Vinclozolin (MW 286.11) is lighter due to its simpler substituents .
3-{1-[2-(4-Chlorophenoxy)-2-methylpropanoyl]piperidin-4-yl}-1,3-oxazolidine-2,4-dione
- Key Differences: Substituent: The piperidine group here is functionalized with a 4-chlorophenoxy-propanoyl chain, differing from the pyridine-2-carbonyl group. Molecular Weight: This analog (MW 380.8) is heavier due to the chlorophenoxy and propanoyl moieties .
Comparative Data Table
Research Implications
- Structural-Activity Relationships (SAR) : The piperidine-pyridine system in the target compound may enhance target specificity compared to bulky aryl groups in vinclozolin or famphur.
- Solubility and Bioavailability: Pyridine’s polarity could improve water solubility relative to thiophene (BI96718) or chlorophenoxy () analogs.
- Toxicity Profile : Unlike vinclozolin, which was phased out due to endocrine-disruption concerns, the target compound’s pyridine group may reduce off-target effects .
Biological Activity
3-[1-(pyridine-2-carbonyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione is a compound of growing interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C₁₃H₁₅N₃O₃
- Molecular Weight : 253.28 g/mol
- Functional Groups : The presence of an oxazolidine ring, a carbonyl group, and a piperidine moiety contributes to its biological activity.
Research indicates that this compound may exert its effects through modulation of specific biological pathways. The oxazolidine ring structure is known to interact with various biological targets, potentially influencing cellular signaling pathways and gene expression.
Antiproliferative Activity
Several studies have focused on the antiproliferative effects of this compound against various cancer cell lines. For instance:
- Cell Lines Tested : A549 (lung cancer), MCF-7 (breast cancer), and HepG2 (liver cancer).
- IC50 Values : Preliminary results suggest that the compound exhibits significant cytotoxicity with IC50 values comparable to established chemotherapeutic agents.
Antimicrobial Activity
The compound has also shown promising antimicrobial properties. In vitro studies demonstrated effectiveness against various Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 25 | |
| Escherichia coli | 30 | |
| Bacillus subtilis | 20 |
Study on Cancer Treatment
A recent study investigated the effects of the compound on tumor growth in mouse models. The results indicated that treatment with this compound resulted in:
- Tumor Volume Reduction : Significant decrease in tumor size compared to control groups.
- Mechanistic Insights : Analysis suggested that the compound induces apoptosis in cancer cells through activation of caspase pathways.
In Vivo Studies
In vivo studies have further confirmed the compound's efficacy. For example:
- Model Used : Xenograft models with human cancer cell lines.
- Findings : The compound not only reduced tumor size but also exhibited minimal side effects, indicating a favorable therapeutic index.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
